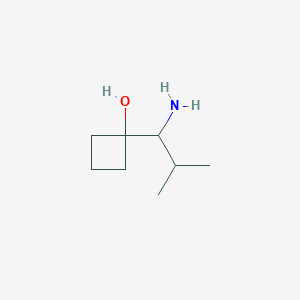
6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide is a complex organic compound that features a unique combination of a pyridine ring, a sulfonamide group, and a benzothiopyran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiopyran ring, followed by the introduction of the sulfonamide group and the chlorination of the pyridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process would be optimized for cost-effectiveness and environmental sustainability, adhering to green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity or stability.
Reduction: This reaction can be used to alter the oxidation state of the compound, affecting its chemical properties.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as a pharmaceutical intermediate, contributing to the development of new drugs with therapeutic benefits.
Industry: The compound’s unique structure makes it useful in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the benzothiopyran moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate biological pathways, leading to various effects depending on the context.
Comparación Con Compuestos Similares
Similar Compounds
- N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide
- 1,2,4-benzothiadiazine-1,1-dioxide derivatives
Uniqueness
6-chloro-N-(3,4-dihydro-2H-1-benzothiopyran-4-yl)pyridine-3-sulfonamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced reactivity, stability, or specificity in certain applications.
Propiedades
Número CAS |
878118-29-7 |
|---|---|
Fórmula molecular |
C14H13ClN2O2S2 |
Peso molecular |
340.9 g/mol |
Nombre IUPAC |
6-chloro-N-(3,4-dihydro-2H-thiochromen-4-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C14H13ClN2O2S2/c15-14-6-5-10(9-16-14)21(18,19)17-12-7-8-20-13-4-2-1-3-11(12)13/h1-6,9,12,17H,7-8H2 |
Clave InChI |
WUADVYACXXMLGT-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2=CC=CC=C2C1NS(=O)(=O)C3=CN=C(C=C3)Cl |
Solubilidad |
11.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


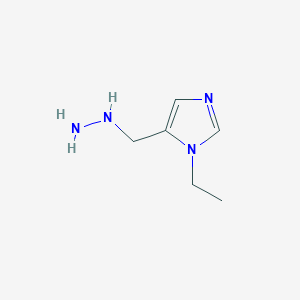
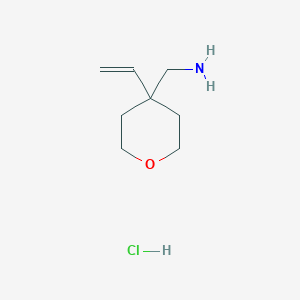
![5-Benzyloxycarbonyl-1,4,6,7-tetrahydropyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13577060.png)
![tert-butylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate](/img/structure/B13577064.png)

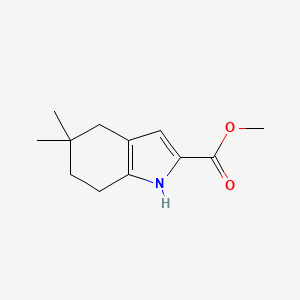


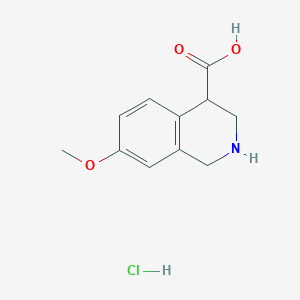
![2-[(3-Chlorophenyl)methyl]piperidinehydrochloride](/img/structure/B13577080.png)
![N-cyclopropyl-N-methyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13577082.png)


